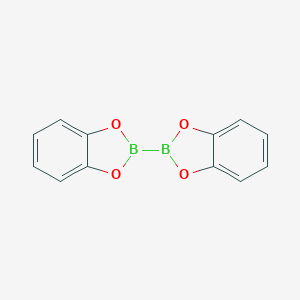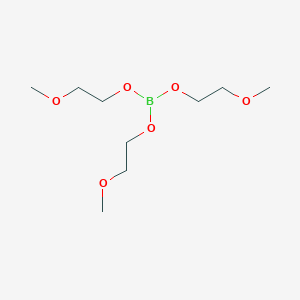
Tris(2-methoxyethyl)borate
Übersicht
Beschreibung
Synthesis Analysis
Borate compounds, including Tris(2-methoxyethyl)borate, can be synthesized through various chemical pathways. A general method involves the reaction of boron-containing precursors with methoxyethyl derivatives under controlled conditions. For example, Reeves et al. (2015) demonstrated a mild and general reagent for the formation of imines by condensation of amines with carbonyl compounds using Tris(2,2,2-trifluoroethyl)borate [B(OCH2CF3)3], which hints at the versatility of borate compounds in synthesis processes (Reeves et al., 2015).
Molecular Structure Analysis
The molecular structure of borate compounds, including Tris(2-methoxyethyl)borate, is characterized by the boron center bonded to oxygen-containing groups. These structures can form complex coordination geometries, as shown by the synthesis and structural analysis of tris(carbene)borate ligands, indicating the potential for diverse molecular geometries and coordination environments in borate chemistry (Muñoz et al., 2012).
Chemical Reactions and Properties
Borate compounds participate in a wide range of chemical reactions, leveraging their unique properties for catalysis, polymerization, and more. For instance, the tris(triazolyl)borate ligands have been utilized for hydrogen bonding and solubility improvements in biomimetic chemistry, which could reflect on the chemical reactivity and applications of Tris(2-methoxyethyl)borate in similar contexts (Gardner et al., 2008).
Physical Properties Analysis
The physical properties of borate compounds like Tris(2-methoxyethyl)borate, such as solubility, melting point, and thermal stability, are crucial for their application in various domains. Choi et al. (2008) explored the effects of a similar borate compound on the ionic conductivity and electrochemical stability of electrolytes, providing insight into the physical properties relevant to energy storage applications (Choi et al., 2008).
Chemical Properties Analysis
The chemical properties of Tris(2-methoxyethyl)borate, such as reactivity with various organic and inorganic substrates, stability under different conditions, and its role as a catalyst or reagent in chemical reactions, are central to its utility in research and industrial processes. The study on tris(pentafluorophenyl)borane highlights the potential of borate compounds in catalytic and stoichiometric reactions in organic and organometallic chemistry, offering a perspective on the chemical versatility of Tris(2-methoxyethyl)borate (Erker, 2005).
Wissenschaftliche Forschungsanwendungen
Imines Formation : A study by Reeves et al. (2015) in "Organic letters" detailed the use of Tris(2,2,2-trifluoroethyl)borate, a similar compound to Tris(2-methoxyethyl)borate, as a mild and general reagent for the formation of a variety of imines. This process involved the condensation of amides or amines with carbonyl compounds at room temperature, offering a simple and efficient approach to produce N-Sulfinyl, N-toluenesulfonyl, N-(dimethylamino)sulfamoyl, N-diphenylphosphinoyl, N-(α-methylbenzyl), and N-(4-methoxyphenyl) aldimines without the need for special workup or isolation procedures (J. Reeves et al., 2015).
Lithium-Ion Batteries : Li et al. (2015) in "Journal of Power Sources" explored the use of Tris(trimethylsilyl)borate, a borate derivative, as an electrolyte additive to enhance the performance of high-voltage lithium-rich oxide cathodes in lithium-ion batteries. The additive improved cyclic performance and interfacial stability, demonstrating the potential of borate compounds in advancing battery technology (Jianhui Li et al., 2015).
Ionic Conductivity and Electrochemical Stability : Choi et al. (2008) in "Electrochimica Acta" researched the effects of tris(methoxy diethylene glycol) borate on the coordination structure between ethylene carbonate solvents and anions. Their study revealed that borate compounds could influence the ionic conductivity and electrochemical stability of electrolytes, thus having potential applications in the development of more efficient energy storage systems (N. Choi et al., 2008).
Electrochemical Properties in Batteries : Kaneko et al. (2007) in "Electrochimica Acta" utilized Tris(methoxy polyethylenglycol) borate ester as an electrolyte solvent for lithium-ion batteries. Their findings indicated that while these borate esters showed poor electrochemical stability, leading to rapid degradation, the addition of aluminum phosphate powder significantly improved the overall performance, suggesting a potential role for borate esters in battery technology (Fuminari Kaneko et al., 2007).
Catalysis and Polymerization Processes : Piers and Chivers (1998) in "Chemical Society Reviews" discussed the role of pentafluorophenyl substituted boranes and borates, including tris(pentafluorophenyl)borane, in catalysis. These compounds are significant as co-catalysts in industrial processes for olefin polymerization, demonstrating the utility of borate derivatives in catalytic applications (W. Piers & T. Chivers, 1998).
Eigenschaften
IUPAC Name |
tris(2-methoxyethyl) borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BO6/c1-11-4-7-14-10(15-8-5-12-2)16-9-6-13-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGPXXORQKFXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCOC)(OCCOC)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75915-45-6 | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′,α′′-borylidynetris[ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75915-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2065834 | |
| Record name | Ethanol, 2-methoxy-, triester with boric acid (H3BO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-methoxyethyl)borate | |
CAS RN |
14983-42-7, 98958-21-5 | |
| Record name | Tris(2-methoxyethyl) borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14983-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-methoxy-, 1,1',1''-triester with boric acid (H3BO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014983427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-methoxy-, 1,1',1''-triester with boric acid (H3BO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-methoxy-, triester with boric acid (H3BO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-methoxyethyl) orthoborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boron methoxyethoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)
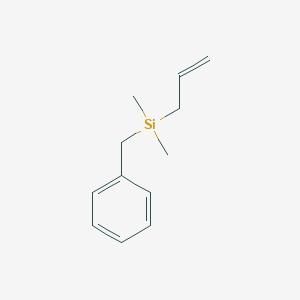
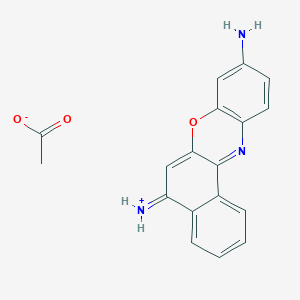
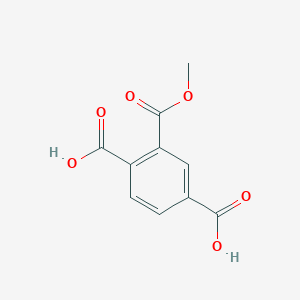
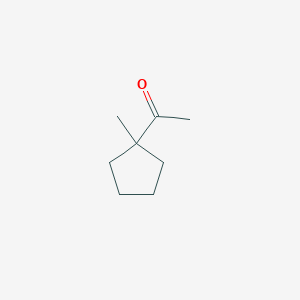
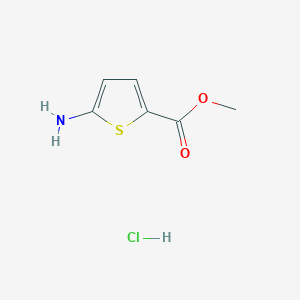
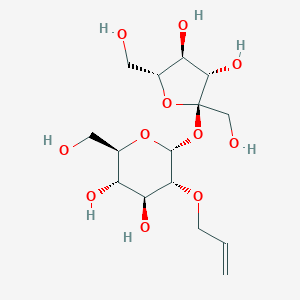
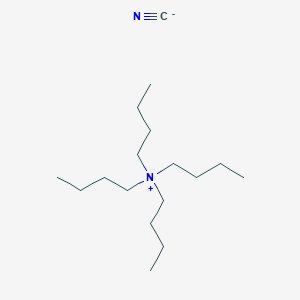
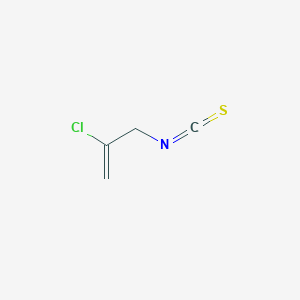
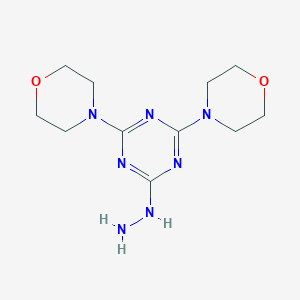

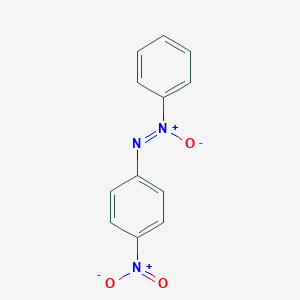
![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)
